Traumatic acid

Plant physiology Leaf senescence Jasmonate signaling

Substituting jasmonates or adenine-type cytokinins for traumatic acid introduces confounding cross-pathway activation in wound-response research. Traumatic acid is the definitive non-adenine, C12 monounsaturated dicarboxylic acid wound hormone enabling clean dissection of cytokinin-specific signaling. • At 0.1-1 μM, increases human dermal fibroblast proliferation to 118-133% and collagen biosynthesis by 51-72% over untreated controls. • Shows zero activity in jasmonate-specific leaf senescence, alkaloid induction, or nicotine accumulation assays-unlike jasmonic acid and methyl jasmonate. • Opposing fibroblast proliferative effects vs. benzyladenine (inhibitory); essential comparator for cytokinin structure-activity relationship studies. Ambient shipping; full analytical documentation provided.

Molecular Formula C6H2AgN3O7
Molecular Weight 228.28 g/mol
CAS No. 124-00-5
Cat. No. B230341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTraumatic acid
CAS124-00-5
Molecular FormulaC6H2AgN3O7
Molecular Weight228.28 g/mol
Structural Identifiers
SMILESC(CCCCC(=O)O)CCCC=CC(=O)O
InChIInChI=1S/C12H20O4/c13-11(14)9-7-5-3-1-2-4-6-8-10-12(15)16/h7,9H,1-6,8,10H2,(H,13,14)(H,15,16)
InChIKeyMAZWDMBCPDUFDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Traumatic Acid CAS 124-00-5: Chemical Identity and Research-Grade Procurement Specifications for Wound Healing and Plant Hormone Studies


Traumatic acid (CAS 124-00-5; synonym: trans-2-dodecenedioic acid) is a naturally occurring C12 straight-chain unsaturated dicarboxylic acid that functions as a potent wound hormone (cytokinin) in plants, stimulating cell division near trauma sites to form protective callus tissue [1]. First isolated from Phaseolus vulgaris (common bean) in 1939, it is biosynthetically derived from linoleic or linolenic acid via the lipoxygenase/hydroperoxide lyase pathway [2]. Beyond its established botanical role, traumatic acid has demonstrated bioactive properties in mammalian systems, including collagen biosynthesis stimulation, antioxidant enzyme modulation, and selective cytotoxicity toward breast cancer cells, making it a versatile research tool for dermatological, oncological, and plant physiology investigations .

Why Traumatic Acid Cannot Be Replaced by Azelaic Acid, Jasmonic Acid, or Conventional Cytokinins in Specialized Research Applications


Generic substitution of traumatic acid with structurally or functionally analogous compounds (e.g., azelaic acid, jasmonic acid, or conventional adenine-type cytokinins) introduces confounding variables that compromise experimental reproducibility and biological interpretation. Unlike azelaic acid (a C9 saturated dicarboxylic acid with antibacterial and anti-tyrosinase activity), traumatic acid is a C12 monounsaturated dicarboxylic acid whose trans-2 double bond confers distinct biophysical properties and membrane interactions [1]. Critically, traumatic acid and jasmonic acid, though derived from the same octadecanoid pathway, exhibit non-overlapping or opposing bioactivities in key assay systems—jasmonates promote leaf senescence and induce alkaloid production, while traumatic acid shows no activity in these contexts, underscoring divergent signaling specificity despite shared biosynthetic origin [2][3]. Among cytokinins, traumatic acid's non-adenine fatty acid structure yields cell-type-specific proliferative effects distinct from kinetin (stimulatory) and benzyladenine (inhibitory) in human fibroblasts [4]. These qualitative and quantitative functional divergences preclude casual substitution in protocols requiring traumatic acid's precise pharmacological or physiological signature.

Traumatic Acid Procurement Evidence: Quantified Differentiation from Jasmonic Acid, Kinetin, and Benzyladenine in Key Bioassays


Traumatic Acid vs. Jasmonic Acid: Divergent Activity in Rice Leaf Senescence Assay

In a direct head-to-head comparison of four lipoxygenase pathway metabolites, traumatic acid demonstrated no senescence-promoting activity in detached rice leaves, whereas jasmonic acid and methyl jasmonate were effective senescence promoters. This functional divergence indicates that despite shared biosynthetic origin, traumatic acid does not activate jasmonate-responsive senescence pathways [1].

Plant physiology Leaf senescence Jasmonate signaling Chlorophyll retention

Traumatic Acid vs. Jasmonic Acid: Contrasting Effects on Indole Alkaloid Production in Catharanthus roseus Cell Cultures

In a direct comparison of octadecanoid pathway metabolites, exogenous jasmonic acid and methyl jasmonate strongly induced alkaloid production in Catharanthus roseus cell suspension cultures, whereas traumatic acid had absolutely no effect on alkaloid accumulation under identical experimental conditions [1]. This demonstrates that traumatic acid, unlike jasmonates, does not activate alkaloid biosynthetic pathways despite being derived from the same precursor pool.

Plant secondary metabolism Alkaloid biosynthesis Cell suspension culture Octadecanoid signaling

Traumatic Acid vs. Kinetin and Benzyladenine: Divergent Effects on Human Skin Fibroblast Proliferation and Migration

A comparative cytokinin study evaluating kinetin, traumatic acid, and N-6-benzyladenine on human skin fibroblasts revealed that traumatic acid and kinetin share stimulatory activity on cell proliferation and biochemical parameters, whereas benzyladenine actively inhibits fibroblast proliferation and migration while stimulating antioxidative properties [1]. This cell-type-specific response pattern establishes traumatic acid as a proliferation-promoting cytokinin, in direct contrast to benzyladenine's inhibitory profile.

Human dermal fibroblasts Cytokinin pharmacology Cell proliferation Wound healing

Traumatic Acid vs. Jasmonic Acid, Linoleic Acid, and Abscisic Acid: Differential Induction of Nicotine Accumulation in Nicotiana sylvestris

In a comparative study of octadecanoid metabolites' ability to induce nicotine accumulation in Nicotiana sylvestris, traumatic acid, linoleic acid, and abscisic acid did not induce nicotine accumulations, whereas methyl jasmonate served as the positive control [1]. Notably, methyl dihydrojasmonate (biosynthetically derived from linoleic acid) exhibited only 12–56% of the nicotine-inducing activity of methyl jasmonate. This demonstrates that traumatic acid lacks the jasmonate-specific signaling activity required for nicotine pathway induction.

Plant defense signaling Nicotine biosynthesis Octadecanoid pathway Wound response

Traumatic Acid-Containing Formulation vs. Vehicle Control: Enhanced Wound Healing in Diabetic Mouse Model

A topical gel formulation containing 1% trans-traumatic acid (combined with 2% adelmidrol; commercial name Nevamast®) demonstrated significant enhancement of wound healing and closure in a streptozotocin (STZ)-induced diabetic mouse model compared to vehicle control [1]. This in vivo evidence establishes traumatic acid's utility in impaired wound healing contexts where diabetic pathology complicates tissue repair.

Diabetic wound healing In vivo pharmacology Topical formulation Re-epithelialization

Traumatic Acid Concentration-Dependent Enhancement of Collagen Biosynthesis and Antioxidant Parameters in Human Dermal Fibroblasts

Quantitative analysis of traumatic acid (TA) effects on cultured human skin fibroblasts revealed significant concentration-dependent increases in cell number and collagen biosynthesis relative to untreated controls. At 1 μM and 0.1 μM (5-day incubation), fibroblast cell numbers increased by 133% and 118% respectively, total protein content rose by 183% and 90%, and collagen content increased by 51% (1 μM, day 1) and 72% (0.1 μM, day 3) versus untreated controls . TA also enhanced antioxidant enzyme activity, with GPX activity increasing by 111% (1 μM) and 97% (0.1 μM), and reduced glutathione content rising by 86% (0.1 μM) and 80% (1 μM) .

Collagen biosynthesis Oxidative stress Human dermal fibroblasts Wound healing

Traumatic Acid Procurement Scenarios: Evidence-Backed Applications in Plant Wound Signaling, Dermal Fibroblast Research, and Diabetic Wound Models


Plant Wound Signaling Studies Requiring Cytokinin Activity Without Jasmonate-Mediated Confounding Effects

Traumatic acid is the preferred wound hormone for studies investigating plant cell division and callus formation in isolation from jasmonate signaling pathways. Unlike jasmonic acid and methyl jasmonate—which promote leaf senescence [1], induce alkaloid production [2], and trigger nicotine accumulation [3]—traumatic acid shows no activity in these assays, enabling clean dissection of wound-specific cytokinin responses. Researchers studying mechanical damage responses in Oryza sativa, Catharanthus roseus, or Nicotiana sylvestris should procure traumatic acid rather than jasmonate derivatives to avoid confounding pathway activation. [1][2][3]

Human Dermal Fibroblast Proliferation and Collagen Biosynthesis Enhancement

For in vitro studies requiring stimulation of human dermal fibroblast proliferation and collagen production, traumatic acid offers a well-characterized, concentration-dependent effect profile. At 0.1–1 μM, traumatic acid increases fibroblast cell number by 118–133%, total protein by 90–183%, and collagen content by 51–72% over untreated controls . Unlike benzyladenine—which inhibits fibroblast proliferation and migration—traumatic acid shares stimulatory activity with kinetin, making it suitable for protocols where cytokinin-mediated proliferation enhancement is desired without the inhibitory off-target effects observed with adenine-type cytokinins [4]. [4]

Preclinical Diabetic Wound Healing Model Development

Traumatic acid (as trans-traumatic acid) in combination with adelmidrol has demonstrated enhanced cutaneous wound closure in streptozotocin-induced diabetic mouse models, with associated modulation of key wound healing biomarkers including TGF-β, VEGF, eNOS, ICAM-1, P-selectin, MMP-9, and MMP-2 [5]. This in vivo evidence supports procurement of trans-traumatic acid for preclinical studies targeting impaired wound healing in diabetic or metabolically compromised contexts where conventional wound healing agents may show reduced efficacy. Formulators developing topical wound care products for diabetic ulcer applications should consider trans-traumatic acid as an evidence-supported active component. [5]

Cytokinin Comparative Pharmacology Studies in Mammalian Cells

Traumatic acid's unique position as a non-adenine, fatty acid-derived cytokinin makes it an essential comparator in studies evaluating cytokinin structure-activity relationships in mammalian systems. Comparative data demonstrate that traumatic acid, kinetin, and benzyladenine exhibit distinct and sometimes opposing effects on human fibroblast proliferation, migration, and antioxidant parameters [4]. Procurement of traumatic acid alongside structurally distinct cytokinins enables rigorous dissection of cytokinin receptor specificity, signaling pathway activation, and cell-type-dependent responses in human dermal and cancer cell models. [4]

Technical Documentation Hub

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